2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine
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Overview
Description
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is a chemical compound that features a piperazine ring substituted with a methyl group and a benzoyl group containing a trifluoromethyl substituent
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is the respiratory system
Mode of Action
It is suggested that the compound may formhydrogen bonds with certain amino acids (Ser125, Tyr124, and Asp74) and stabilize its binding mode through π-π stacking interaction with Trp86 .
Biochemical Pathways
Given its potential interaction with the respiratory system , it may influence pathways related to respiration and energy production.
Result of Action
Its potential interaction with the respiratory system suggests it may influence respiratory function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine typically involves the reaction of 2-methylpiperazine with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features.
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine: Shares the trifluoromethyl group, contributing to its unique chemical properties.
Uniqueness
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-2-4-11(5-3-10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOPSOWHSOERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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